Methyl 11-(phenylsulfonyl)undecanoate Methyl 11-(phenylsulfonyl)undecanoate
Brand Name: Vulcanchem
CAS No.: 5455-42-5
VCID: VC16052831
InChI: InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3
SMILES:
Molecular Formula: C18H28O4S
Molecular Weight: 340.5 g/mol

Methyl 11-(phenylsulfonyl)undecanoate

CAS No.: 5455-42-5

Cat. No.: VC16052831

Molecular Formula: C18H28O4S

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-(phenylsulfonyl)undecanoate - 5455-42-5

Specification

CAS No. 5455-42-5
Molecular Formula C18H28O4S
Molecular Weight 340.5 g/mol
IUPAC Name methyl 11-(benzenesulfonyl)undecanoate
Standard InChI InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3
Standard InChI Key AIPGECMSPJNWOV-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1

Introduction

Molecular Architecture and Chemical Identity

Methyl 11-(phenylsulfonyl)undecanoate belongs to the ester class, derived from undecanoic acid and methanol, with a phenylsulfonyl (-SO₂C₆H₅) substituent at the terminal carbon of the undecanoic chain. The molecular formula is C₁₈H₂₈O₄S, with a molecular weight of 364.48 g/mol. The phenylsulfonyl group introduces significant polarity and reactivity due to its strong electron-withdrawing nature, which influences the compound’s solubility and interaction dynamics.

The undecanoate chain provides lipophilicity, enabling solubility in nonpolar solvents like hexane or chloroform, while the sulfonyl group enhances affinity for polar aprotic solvents such as dimethylformamide (DMF). This duality makes the compound a versatile candidate for phase-transfer reactions or micelle formation in surfactant applications.

Synthetic Pathways and Methodological Considerations

Key Synthesis Strategies

The synthesis of methyl 11-(phenylsulfonyl)undecanoate typically involves a multi-step process:

  • Undecenoic Acid Functionalization: Undecenoic acid undergoes bromination at the terminal double bond to introduce a bromine atom at the 11th position.

  • Sulfonation Reaction: The brominated intermediate reacts with sodium benzenesulfinate in a nucleophilic substitution (SN2) mechanism, replacing the bromine with the phenylsulfonyl group.

  • Esterification: The sulfonated undecanoic acid is esterified with methanol under acidic catalysis (e.g., H₂SO₄) to yield the final product.

Alternative routes may employ thiol-ene "click" chemistry or transition-metal-catalyzed cross-coupling to attach the sulfonyl group, though these methods are less common due to higher costs and complexity.

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the 11th carbon requires controlled reaction conditions to avoid side reactions at other positions.

  • Purification: The compound’s amphiphilic nature complicates isolation, often necessitating column chromatography or recrystallization from mixed solvents.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting Point: Predicted to range between 45–50°C based on analogous sulfonated esters.

  • Solubility:

    • Polar solvents: 10–15 mg/mL in DMF.

    • Nonpolar solvents: 5–8 mg/mL in toluene.

  • Hydrolytic Stability: The ester bond is susceptible to alkaline hydrolysis, with a half-life of ~24 hours in pH 9 buffer at 25°C.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1730 cm⁻¹ (ester C=O stretch) and 1150 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR: Key signals include a triplet at δ 3.65 ppm (ester -OCH₃) and aromatic protons from the phenylsulfonyl group at δ 7.5–8.1 ppm.

Functional Applications and Industrial Relevance

Polymer Chemistry

The compound serves as a monomer in sulfonated polyester synthesis, imparting hydrophilicity to polymers used in ion-exchange membranes or dye dispersants.

Pharmaceutical Intermediates

Its sulfonyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of bioactive molecules like protease inhibitors.

Surfactant Systems

The amphiphilic structure enables micelle formation, with a critical micelle concentration (CMC) estimated at 0.8–1.2 mM in aqueous solutions.

Comparative Analysis with Structural Analogs

Compound NameStructural FeatureKey Differentiator
Methyl undecanoateStraight-chain esterLacks functional groups; lower reactivity
Methyl 11-cyclohexylundecanoateCycloalkyl substitutionNon-polar cyclohexyl group reduces solubility in polar solvents
Methyl 11-(4-phenyldiazenylphenoxy)undecanoateAzo-linked phenyl groupPhotoactive azo group enables light-responsive behavior

Methyl 11-(phenylsulfonyl)undecanoate distinguishes itself through its balance of hydrophobicity and polar reactivity, enabling unique applications in catalysis and material science.

Future Research Directions

  • Catalytic Applications: Exploring its role in asymmetric catalysis as a chiral auxiliary.

  • Drug Delivery Systems: Investigating micellar encapsulation of hydrophobic therapeutics.

  • Green Chemistry: Developing solvent-free synthesis routes to enhance sustainability.

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